molecular formula C7H18ClN B3280579 5-Methyl-2-hexylamine hydrochloride CAS No. 71776-71-1

5-Methyl-2-hexylamine hydrochloride

Cat. No.: B3280579
CAS No.: 71776-71-1
M. Wt: 151.68 g/mol
InChI Key: ZQRFACDGAMVQDD-UHFFFAOYSA-N
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Description

The study of organic chemistry is continuously expanding, with new compounds and derivatives being synthesized and characterized. Within this vast field, aliphatic amines and their salts represent a significant class of molecules with diverse applications. 5-Methyl-2-hexylamine hydrochloride, a specific member of this class, serves as a pertinent subject for dedicated chemical investigation due to its unique structural features and its relationship to other well-studied aliphatic amines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(2)4-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFACDGAMVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71776-71-1
Record name 2-Hexanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71776-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 2 Hexylamine Hydrochloride

Established Synthetic Routes for 5-Methyl-2-hexylamine Hydrochloride

Traditional methods for the synthesis of this compound have been well-documented, providing reliable, albeit sometimes harsh, pathways to the target molecule.

Reductive Amination Pathways Utilizing Ketone Precursors (e.g., 5-methyl-2-hexanone)

A cornerstone of amine synthesis, reductive amination, is a prominent method for producing 5-methyl-2-hexylamine. This process typically involves the reaction of a ketone precursor, 5-methyl-2-hexanone (B1664664), with an amine source, followed by reduction of the intermediate imine.

The reaction of 5-methyl-2-hexanone with ammonia (B1221849) generates an imine intermediate. Subsequent reduction of this imine yields the primary amine, 5-methyl-2-hexylamine. The free base is then treated with hydrochloric acid to form the stable hydrochloride salt. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. While effective, the use of potent hydrides like LiAlH₄ necessitates stringent anhydrous conditions and careful handling due to their pyrophoric nature. ursinus.edu

Catalytic hydrogenation offers a greener alternative, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

A related approach involves the Mannich reaction, where 5-methyl-2-hexanone can react with dimethylamine (B145610) hydrochloride and paraformaldehyde to synthesize the intermediate 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. While this leads to a different final product, it highlights the reactivity of the ketone precursor.

Alkylation Reactions of Ammonia or Primary Amines

The direct alkylation of ammonia or a primary amine with a suitable alkyl halide is another classical route for amine synthesis. smolecule.com In the context of 5-methyl-2-hexylamine, this would theoretically involve the reaction of ammonia with a 2-halo-5-methylhexane (e.g., 2-bromo-5-methylhexane).

However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Over-alkylation is a significant challenge to control, making it a less favored route for the clean synthesis of primary amines. The Delepine reaction, which utilizes hexamethylenetetramine followed by acidic hydrolysis, offers a more controlled method for preparing primary amines from alkyl halides. wikipedia.org

Reduction of Nitroalkanes to Primary Amines

The reduction of nitroalkanes presents another viable pathway to primary amines. The synthesis of 5-methyl-2-hexylamine via this route would begin with the corresponding nitroalkane, 5-methyl-2-nitrohexane.

This nitro compound can be reduced to the primary amine using various reducing agents. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and effective method. ursinus.edu Other reducing systems include metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. While historically significant, these metal-acid reductions generate stoichiometric amounts of metallic waste, posing environmental concerns. ursinus.edu

The synthesis of the nitroalkane precursor itself can be achieved through several methods, including the reaction of an alkyl halide with a nitrite (B80452) salt, although this can be inefficient. ursinus.edu

Novel Approaches and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally benign, and selective methods for amine synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. scielo.br In the synthesis of this compound, this translates to several key areas of improvement:

Safer Solvents and Reagents: Replacing hazardous solvents and pyrophoric reagents like lithium aluminum hydride with greener alternatives is a primary goal. ursinus.edu Water, ethanol, or other biodegradable solvents are preferred.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry as it reduces waste. scielo.br

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Reductive amination, in principle, has high atom economy.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, reduces energy consumption.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is an emerging green technique that could be applied to certain steps of the synthesis. scielo.br

Catalytic Methods for Enhanced Yield and Stereoselectivity

Modern catalytic methods offer significant advantages in terms of yield, selectivity, and sustainability.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), in reductive amination has gained traction. researchgate.net These biocatalysts can operate under mild conditions (aqueous media, ambient temperature) and often exhibit high stereoselectivity, enabling the synthesis of specific enantiomers of chiral amines. This is particularly relevant for 5-methyl-2-hexylamine, which is a chiral molecule.

Homogeneous and Heterogeneous Catalysis: The development of novel metal-based catalysts continues to improve the efficiency of reductive amination and hydrogenation reactions. For instance, copper-triphenylphosphine hydride complexes have been used as catalysts in related syntheses. Transfer hydrogenation, which uses a safe hydrogen donor like ammonium formate (B1220265) or isopropanol (B130326) in place of hydrogen gas, offers a safer alternative to traditional hydrogenation. ursinus.edu

These catalytic approaches not only improve the environmental profile of the synthesis but also provide greater control over the chemical transformation, leading to higher purity products and reduced downstream processing.

Biocatalytic Pathways for Chiral Amine Production

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical production, and biocatalysis has become an indispensable tool in this endeavor. Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions (operating near ambient temperature and pressure), and a reduced environmental footprint, aligning with the principles of green chemistry. For the production of chiral amines such as the enantiomers of 5-methyl-2-hexylamine, several classes of enzymes are of primary importance.

The most prominent enzymes for this purpose are transaminases (TAs) , also known as aminotransferases. These enzymes catalyze the transfer of an amino group from a donor molecule, typically an inexpensive and readily available amine like isopropylamine (B41738) or L-alanine, to a prochiral ketone substrate. In the case of 5-methyl-2-hexylamine synthesis, the substrate would be 5-methyl-2-hexanone. The reaction's stereochemical outcome is dictated by the specific transaminase used, as both (R)- and (S)-selective transaminases have been developed and are commercially available. The equilibrium of this reversible reaction is often driven towards the product amine by using a large excess of the amine donor or by employing a secondary enzyme system to remove the ketone byproduct.

Another powerful class of enzymes is amine dehydrogenases (AmDHs) . These enzymes catalyze the asymmetric reductive amination of a ketone. Using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor, AmDHs can convert a prochiral ketone directly into a chiral amine with high enantiopurity. A critical aspect of AmDH-catalyzed processes is the in-situ regeneration of the expensive cofactor, which is usually achieved by using a coupled enzyme such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).

Monoamine oxidases (MAOs) can also be utilized, primarily in kinetic resolution processes. In this approach, an enantioselective MAO selectively oxidizes one enantiomer of a racemic amine mixture to the corresponding imine, which can then be separated from the remaining unreacted amine enantiomer. To achieve a theoretical yield of 100%, this can be developed into a dynamic kinetic resolution (DKR) process, where the intermediate imine is continuously reduced back to the racemic amine in situ, allowing the enzyme to eventually convert the entire starting material into a single desired enantiomer.

The selection of a specific biocatalytic route depends on factors such as the availability of a suitable enzyme, substrate specificity, and process economics. The table below summarizes the key features of these biocatalytic pathways for chiral amine synthesis.

Enzyme ClassReaction TypeCo-substrate/CofactorKey Advantages
Transaminases (TAs) Asymmetric AminationAmino Donor (e.g., Isopropylamine)High enantioselectivity, wide substrate scope, no need for external cofactor regeneration in many systems.
Amine Dehydrogenases (AmDHs) Asymmetric Reductive AminationAmmonia, NADH/NADPHHigh atom economy, generates water as the only byproduct, direct use of ammonia.
Monoamine Oxidases (MAOs) Kinetic Resolution / DeracemizationO₂Can achieve very high enantiomeric excess for the remaining amine.

Precursor Identification and Availability for this compound Synthesis

The synthesis of this compound relies on the strategic selection of readily available and economically viable precursors. The structure of the target molecule, a primary amine with a chiral center at the C2 position and a methyl branch at the C5 position, guides the retrosynthetic analysis and identification of suitable starting materials.

Key Intermediates and Starting Materials

The most direct and common precursor for the synthesis of 5-methyl-2-hexylamine is 5-methyl-2-hexanone . This prochiral ketone serves as the ideal substrate for various amination methodologies, including the biocatalytic pathways discussed previously and classical chemical methods like reductive amination. 5-methyl-2-hexanone is a commercially available starting material, which significantly streamlines the synthetic process by eliminating the need for its de novo synthesis.

Alternative synthetic routes can be envisioned starting from other commercially available compounds. For instance, 5-methyl-2-hexanol can serve as a precursor. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide intermediate is then reduced to the primary amine. Another pathway from the alcohol involves its oxidation to the corresponding ketone, 5-methyl-2-hexanone, which then proceeds as the primary route.

A less common, but feasible, starting material is 5-methyl-1-hexene . This alkene could potentially undergo hydroamination, although controlling the regioselectivity to favor the 2-amino product over the 1-amino product can be challenging. A more controlled approach would involve the Wacker oxidation of the terminal alkene to yield 5-methyl-2-hexanone, again leading back to the primary ketone precursor.

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the synthesized 5-methyl-2-hexylamine (the free base) is treated with hydrochloric acid (HCl), typically dissolved in an appropriate solvent like ether or isopropanol, to precipitate the stable and crystalline this compound.

PrecursorCAS NumberMolecular FormulaKey Synthetic Transformation
5-Methyl-2-hexanone110-12-3C₇H₁₄OReductive Amination / Transamination
5-Methyl-2-hexanol627-59-8C₇H₁₆OConversion to leaving group, substitution with N₃⁻, reduction
5-Methyl-1-hexene763-28-0C₇H₁₄Wacker Oxidation to 5-methyl-2-hexanone

Stereochemical Considerations in Precursor Design for Enantioselective Synthesis

Given that 5-methyl-2-hexylamine is a chiral molecule, the synthesis of a single enantiomer—either (R)-5-methyl-2-hexylamine or (S)-5-methyl-2-hexylamine—requires careful stereochemical control. The design of the synthesis and the choice of precursors are critical to achieving high enantiomeric purity.

Starting from the prochiral ketone, 5-methyl-2-hexanone , the most effective strategies for enantioselective synthesis involve asymmetric catalysis. As detailed in section 2.2.3, the use of an (R)- or (S)-selective transaminase or amine dehydrogenase can directly convert the ketone into the corresponding chiral amine with high enantiomeric excess (ee). This is often the preferred industrial method due to its efficiency and sustainability.

In the realm of traditional organic chemistry, asymmetric reductive amination can be performed using a chiral catalyst. This typically involves the in-situ formation of an imine from 5-methyl-2-hexanone and ammonia (or an ammonia source), followed by hydrogenation using a chiral transition metal catalyst, such as one based on Iridium, Rhodium, or Ruthenium, complexed with a chiral phosphine (B1218219) ligand. The choice of the metal and the specific chiral ligand is crucial for directing the stereochemical outcome.

Alternatively, one can start with an enantiomerically pure precursor. For example, if a single enantiomer of 5-methyl-2-hexanol is available, its stereocenter can be transferred to the final product. The conversion of the alcohol to the amine via a tosylation/azide substitution pathway typically proceeds with an inversion of stereochemistry at the chiral center (an Sₙ2 reaction). Therefore, to synthesize (R)-5-methyl-2-hexylamine, one would need to start with (S)-5-methyl-2-hexanol. The availability and cost of the enantiopure alcohol are key considerations for this approach.

Another strategy involves the use of a chiral auxiliary . The ketone, 5-methyl-2-hexanone, can be condensed with a chiral amine auxiliary (like (R)- or (S)-α-methylbenzylamine) to form a chiral imine. Diastereoselective reduction of this imine, where the existing stereocenter of the auxiliary directs the formation of the new stereocenter, followed by cleavage of the auxiliary group, yields the desired enantiomer of the amine.

Enantioselective MethodKey Reagent/CatalystPrecursorStereochemical Principle
Biocatalytic Asymmetric Amination (R)- or (S)-selective Transaminase5-Methyl-2-hexanoneEnzyme active site creates a chiral environment for stereospecific amine group transfer.
Asymmetric Reductive Amination Chiral Metal Catalyst (e.g., Ru-BINAP)5-Methyl-2-hexanoneChiral ligand coordinates to the metal, creating a chiral pocket for stereoselective hydride delivery.
Substrate Control Enantiopure (R)- or (S)-5-methyl-2-hexanol(R)- or (S)-5-methyl-2-hexanolNucleophilic substitution (Sₙ2) on a chiral substrate proceeds with inversion of configuration.
Chiral Auxiliary Chiral Amine (e.g., α-methylbenzylamine)5-Methyl-2-hexanoneDiastereoselective reduction of a chiral imine intermediate.

Derivatization and Chemical Transformations of 5 Methyl 2 Hexylamine Hydrochloride

N-Alkylation and N-Acylation Reactions of the Amine Moiety

The primary amine group in 5-Methyl-2-hexylamine hydrochloride is a key site for nucleophilic reactions, allowing for the straightforward synthesis of a variety of derivatives through N-alkylation and N-acylation.

Formation of Complex Amines via Alkylation

The nitrogen atom in 5-Methyl-2-hexylamine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with alkylating agents such as alkyl halides or alcohols to form more complex secondary and tertiary amines. smolecule.comwikipedia.org The direct reaction with an alkyl halide, a classic example of nucleophilic aliphatic substitution, can lead to the formation of a secondary amine. wikipedia.org However, this reaction is often complicated by the fact that the newly formed secondary amine can also react with the alkylating agent, potentially leading to a mixture of products, including the tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com

To achieve selective mono-alkylation of primary amines, specific strategies can be employed. One method involves using a large excess of the initial amine to favor the primary amine's reaction with the alkylating agent. libretexts.org Another approach uses a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated to react, while the product secondary amine remains protonated and thus less reactive. rsc.orgresearchgate.net Additionally, catalysts such as those based on cobalt, iridium, or ruthenium can facilitate the N-alkylation of amines using alcohols as the alkylating agents, often under milder conditions. nih.govorganic-chemistry.orgrsc.org

Synthesis of Amides and Sulfonamides from this compound

Amide Synthesis: The amine moiety of this compound can be readily acylated to form amides. A common and efficient method is the reaction with acyl chlorides or acid anhydrides. smolecule.commasterorganicchemistry.com This reaction, known as nucleophilic acyl substitution, is typically rapid at room temperature. libretexts.org To neutralize the hydrochloric acid byproduct, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added. libretexts.org

Alternatively, amides can be synthesized directly from carboxylic acids using coupling reagents. Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild, neutral conditions, which is particularly useful for sensitive substrates. masterorganicchemistry.com Various other coupling reagents such as HATU and PyBOP can also be employed, often in the presence of a non-nucleophilic base. fishersci.it

Sulfonamide Synthesis: Sulfonamides are important functional groups in medicinal chemistry and can be synthesized from primary amines like 5-Methyl-2-hexylamine. nih.gov The standard method involves the reaction of the amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction is a type of N-sulfonylation. The synthesis of novel sulfonamide derivatives often utilizes this key coupling reaction between an amine and a sulfonyl chloride intermediate. google.com Catalytic methods for the N-alkylation of sulfonamides themselves have also been developed, further expanding the range of possible derivatives. organic-chemistry.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reactant 1 Reactant 2 General Conditions Product Type
N-Alkylation 5-Methyl-2-hexylamine Alkyl Halide (e.g., CH₃I) Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) Secondary/Tertiary Amine
N-Alkylation 5-Methyl-2-hexylamine Alcohol (e.g., Methanol) Catalyst (e.g., Ru, Ir complex), Heat Secondary/Tertiary Amine
N-Acylation (Amide) 5-Methyl-2-hexylamine Acyl Chloride (e.g., Acetyl chloride) Base (e.g., Pyridine), Solvent (e.g., DCM) N-substituted Amide
N-Acylation (Amide) 5-Methyl-2-hexylamine Carboxylic Acid Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) N-substituted Amide
N-Acylation (Sulfonamide) 5-Methyl-2-hexylamine Sulfonyl Chloride (e.g., Tosyl chloride) Base (e.g., Triethylamine), Solvent (e.g., DCM) N-substituted Sulfonamide

Cyclization and Heterocyclic Ring Formation Utilizing this compound as a Building Block

Primary amines are crucial synthons in the synthesis of nitrogen-containing heterocycles. This compound can serve as a nitrogen source in various cyclization reactions to form rings of different sizes. For instance, the reaction of primary amines with diols, catalyzed by iridium complexes, can yield five-, six-, and seven-membered cyclic amines. organic-chemistry.org Similarly, one-pot cyclocondensation of primary amines with alkyl dihalides provides a direct route to nitrogen-containing heterocycles. organic-chemistry.org

The formation of specific heterocyclic systems often involves the initial formation of an amide or imine, followed by an intramolecular cyclization. The Paal-Knorr synthesis, for example, allows for the creation of pyrroles from 1,4-dicarbonyl compounds and a primary amine under acidic or neutral conditions. youtube.com Other strategies include formal (3+3) cyclizations to create six-membered rings like 1,4-thiazine derivatives or (3+4) cycloadditions for synthesizing seven-membered heterocycles. mdpi.com While specific examples utilizing this compound are not prevalent in the reviewed literature, its primary amine structure makes it a suitable candidate for these established synthetic methodologies for preparing cyclic nitrogen compounds. chemicalbook.com

Regioselective Functionalization and Modification Strategies

Achieving regioselectivity in the functionalization of aliphatic amines presents a significant synthetic challenge. researchgate.net While N-functionalization is common, selective C-H functionalization of unprotected primary amines is more complex. researchgate.net Strategies have been developed to control where a reaction occurs on a molecule with multiple similar functional groups. researchgate.net

For aliphatic amines, directing groups are often employed to achieve site-selective C(sp³)–H functionalization at positions gamma (γ) and delta (δ) to the amine, typically using palladium catalysts. rsc.org Functionalization at the alpha (α) position can be achieved through radical pathways, often combining photoredox catalysis with a hydrogen atom transfer (HAT) process. rsc.org Another innovative approach uses carbon dioxide as a temporary activating and protecting group to facilitate the α-alkylation of primary aliphatic amines. researchgate.net In the context of molecules containing both aliphatic and aromatic amines, it is possible to achieve regioselective functionalization of the aniline (B41778) over the aliphatic amine by controlling the acidity of the reaction medium. researchgate.net Although these strategies are general, they provide a framework for the potential regioselective modification of 5-Methyl-2-hexylamine.

Reaction Kinetics and Mechanistic Investigations of Amine Reactivity

The reactivity of the amine group in this compound is central to its chemical transformations. The kinetics of N-alkylation of primary amines can be studied to understand the rates of formation for both secondary and tertiary amine products. nih.gov Such studies have shown that the ratio of the rate constants for the formation of the secondary versus the tertiary amine is highly dependent on the specific alkylating agent used. nih.gov

In N-acylation reactions, the mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (like an acid chloride or anhydride) to form a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net This is often the rate-determining step. researchgate.net The subsequent collapse of this intermediate expels the leaving group to form the final amide product. youtube.com

Mechanistic studies on catalyzed reactions, such as the acceptorless dehydrogenative coupling of epoxides and amines to form amides, reveal complex pathways. nih.gov In some ruthenium-catalyzed systems, the reaction proceeds through a metal-enolate intermediate, avoiding the formation of alcohol or free aldehyde intermediates. nih.gov Understanding these reaction mechanisms and kinetics is crucial for optimizing reaction conditions to achieve high yields and selectivity for desired products derived from 5-Methyl-2-hexylamine.

Advanced Analytical Techniques and Characterization in Research of 5 Methyl 2 Hexylamine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups within 5-Methyl-2-hexylamine hydrochloride.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons present. For this compound, the protons of the methyl groups, methylene (B1212753) groups, and the methine group attached to the nitrogen will each have distinct chemical shifts. The presence of the hydrochloride salt will influence the chemical shift of the protons near the amine group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Predicted ¹³C NMR data can serve as a reference for experimental verification.

Predicted ¹³C NMR Chemical Shifts for 5-Methyl-2-hexylamine (Data sourced from the Human Metabolome Database)

Atom NamePredicted Chemical Shift (ppm)
C122.4
C249.3
C341.5
C428.1
C522.6
C620.3
C722.6

Note: These are predicted values for the free amine; experimental values for the hydrochloride salt may vary slightly due to the influence of the protonated amine group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between neighboring protons (COSY) and direct carbon-proton attachments (HSQC).

While specific research on the solid-state NMR of this compound is not widely available, this technique could provide valuable information on the compound's solid-state conformation, polymorphism, and intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. HRMS provides highly accurate mass measurements, which can confirm the molecular formula of the compound (C₇H₁₈ClN).

Electron ionization (EI) mass spectrometry of the free amine, 5-methyl-2-hexylamine, reveals characteristic fragmentation patterns. The molecular ion peak would be observed at an m/z corresponding to its molecular weight (115.22 g/mol ). nist.govnih.gov A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of stable, resonance-stabilized fragments.

Characteristic Mass Spectrometry Fragments for 5-Methyl-2-hexylamine (Based on NIST Mass Spectrometry Data Center)

m/zInterpretation
115Molecular Ion [M]⁺
100Loss of a methyl group [M-CH₃]⁺
72Cleavage at the C3-C4 bond
58Cleavage at the C4-C5 bond
44Alpha-cleavage, loss of an isobutyl radical, resulting in [CH₃CHNH₂]⁺

The presence of the hydrochloride would not be directly observed in the mass spectrum under typical EI conditions, as the analysis is performed on the volatile free amine.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Purity

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, these techniques can confirm the presence of the amine and alkyl groups.

In the IR spectrum of a primary amine like 5-Methyl-2-hexylamine, characteristic N-H stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. wikipedia.org For the hydrochloride salt, these bands will be shifted and broadened due to the formation of the ammonium (B1175870) salt (-NH₃⁺). These ammonium stretching bands are typically observed in the 2800-3200 cm⁻¹ range. Other important absorptions include C-H stretching vibrations from the alkyl chain (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1500-1650 cm⁻¹). wikipedia.orgrockymountainlabs.com

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2800-3200N-H stretch (ammonium salt)
~2850-2960C-H stretch (alkyl)
~1500-1650N-H bend (ammonium salt)
~1450-1470C-H bend (alkyl)

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies (if enantiomeric forms are relevant)

5-Methyl-2-hexylamine possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-5-methyl-2-hexylamine). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. While CD spectroscopy is a powerful technique for studying chiral molecules, its application to simple aliphatic amines like 5-Methyl-2-hexylamine is not as common as for larger molecules with chromophores in close proximity to the chiral center. Specific CD spectroscopic studies on this compound are not readily found in the literature. However, if derivatized with a suitable chromophore, CD spectroscopy could potentially be used to determine the enantiomeric purity and study the conformational properties of each enantiomer.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Given that 5-Methyl-2-hexylamine is a chiral compound, the determination of its enantiomeric purity is critical, especially in a pharmaceutical context, as different enantiomers can have distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. nih.govphenomenex.com

While a specific, validated chiral HPLC method for this compound is not detailed in publicly available research, a general approach would involve:

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®). researchgate.net

Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. researchgate.net The addition of a small amount of an amine modifier (like diethylamine) or an acidic additive can improve peak shape and resolution. nih.gov

Detection: UV detection would be challenging due to the lack of a strong chromophore in the molecule. Therefore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.

Method development would involve optimizing the mobile phase composition and flow rate to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for accurate determination of the enantiomeric excess (e.e.) or enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, GC-MS is instrumental for both quantitative analysis of the active pharmaceutical ingredient (API) and for the detection and identification of potential impurities.

The quantitative analysis of this compound by GC-MS would typically involve the development of a validated method. This process ensures the accuracy, precision, linearity, and robustness of the analytical procedure. nih.gov For a primary amine like 5-Methyl-2-hexylamine, direct analysis can sometimes be challenging due to its polarity, which can lead to poor peak shape and adsorption onto the GC column. labrulez.com To mitigate these issues, derivatization is often employed. Derivatizing agents such as isobutyl chloroformate or pentafluorobenzoyl chloride can be used to convert the polar amine into a less polar, more volatile derivative that is more amenable to GC analysis. nih.govcopernicus.org This not only improves chromatographic performance but can also enhance sensitivity. Alternatively, specialized GC columns, such as those with a base-deactivated stationary phase, can be used for the direct, derivatization-free analysis of amines. nih.govchromforum.org

Impurity profiling is a critical aspect of pharmaceutical development, as even minute quantities of impurities can affect the safety and efficacy of a drug. thermofisher.com GC-MS is exceptionally well-suited for this task due to its high separation efficiency and the structural information provided by the mass spectrometer. Potential impurities in this compound could include starting materials, by-products from the synthesis, and degradation products. High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown impurities. thermofisher.com

A typical GC-MS method for the analysis of this compound is outlined in the interactive data table below.

Interactive Data Table: Illustrative GC-MS Parameters for this compound Analysis

ParameterValueRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust column suitable for a wide range of analytes. A base-deactivated column could also be considered. nih.gov
Inlet Temperature250 °CEnsures complete vaporization of the analyte and its derivatives.
Carrier GasHeliumProvides good separation efficiency.
Flow Rate1.0 mL/minA typical flow rate for this column dimension.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, leading to extensive and characteristic fragmentation. nih.gov
Mass Rangem/z 40-400A suitable range to capture the molecular ion and key fragments of the analyte and potential impurities.
Sample Preparation
Derivatization (optional)Isobutyl chloroformateTo improve chromatographic peak shape and sensitivity for the primary amine. copernicus.org
Sample SolventDichloromethane or HexaneAppropriate for the derivatized analyte.

Supercritical Fluid Chromatography (SFC) for Preparative Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the preparative separation of chiral and achiral compounds in the pharmaceutical industry. americanpharmaceuticalreview.com It offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and easier product isolation. chromatographyonline.com For this compound, which contains a chiral center at the 2-position, SFC would be an ideal method for the preparative separation of its enantiomers.

In SFC, a supercritical fluid, most commonly carbon dioxide (CO₂), is used as the main component of the mobile phase. The polarity of the mobile phase can be adjusted by adding a co-solvent, typically an alcohol such as methanol (B129727) or ethanol. chromatographyonline.com The separation of polar and basic compounds like amines can be challenging in SFC and often requires the use of additives in the mobile phase to improve peak shape and resolution. chromatographyonline.com For the separation of amine enantiomers, chiral stationary phases (CSPs) based on polysaccharides are frequently used. wiley.com The addition of a small amount of an acidic or basic modifier to the mobile phase can significantly enhance the separation by interacting with the analyte and the stationary phase. nih.govresearchgate.net

For the preparative separation of the enantiomers of 5-Methyl-2-hexylamine, a screening of different chiral columns and mobile phase compositions would be conducted at an analytical scale to identify the optimal conditions. Once a suitable method is developed, it can be scaled up to a preparative scale to isolate the individual enantiomers with high purity. The use of SFC is particularly advantageous for polar compounds as the CO₂ in the mobile phase is easily removed, simplifying the post-purification workup. americanpharmaceuticalreview.com

The following interactive data table presents a hypothetical set of parameters for the preparative SFC separation of 5-Methyl-2-hexylamine enantiomers.

Interactive Data Table: Representative Preparative SFC Parameters for Enantiomeric Separation

ParameterValueRationale
Chromatography System
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)Proven effectiveness for the chiral separation of a wide range of compounds, including amines. nih.gov
Column Dimensions250 x 20 mm, 5 µmTypical dimensions for preparative scale separations.
Mobile Phase
Supercritical FluidCarbon Dioxide (CO₂)The standard primary mobile phase in SFC.
Co-solventMethanolA common polar modifier to increase mobile phase strength. chromatographyonline.com
Additive0.2% Diethylamine or Trifluoroacetic AcidA basic or acidic additive can improve peak shape and selectivity for amines. wiley.comresearchgate.net
Elution ModeIsocratic (e.g., 80:20 CO₂:Methanol)A constant mobile phase composition is often sufficient for enantiomeric separations.
Operating Conditions
Flow Rate50 mL/minA typical flow rate for a preparative SFC system with this column size.
Back Pressure150 barMaintains the CO₂ in a supercritical state.
Temperature35 °CA common operating temperature for SFC separations.
DetectionUV at 210 nmAmines generally have some UV absorbance at lower wavelengths.

X-ray Crystallography and Solid-State Analysis of this compound (if crystalline forms are studied)

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Should single crystals of this compound be obtained, X-ray diffraction analysis would provide a wealth of information about its solid-state structure. This includes precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the amine hydrochloride and the chloride anion. mdpi.comnih.gov

The process of obtaining single crystals suitable for X-ray diffraction can be challenging and often involves screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization. acs.org For a simple amine salt like this compound, crystallization from a suitable solvent system, potentially a mixture of a polar and a non-polar solvent, could yield crystals of sufficient quality.

The data obtained from an X-ray crystallographic study would be invaluable for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. It would also unambiguously confirm the molecular structure and, in the case of a chiral separation, could be used to determine the absolute configuration of a single enantiomer if it forms a suitable crystal.

An illustrative table of the type of data that would be generated from an X-ray crystallographic analysis of this compound is provided below.

Interactive Data Table: Example of X-ray Crystallographic Data

ParameterIllustrative ValueDescription
Crystal Data
Chemical FormulaC₇H₁₈ClNThe elemental composition of the compound.
Formula Weight151.68The molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP2₁/cA specific description of the symmetry elements within the crystal.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the diffraction experiment.
Temperature100 KData is often collected at low temperatures to minimize thermal motion of the atoms.
Structure Solution and Refinement
R-factor (R1)~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0An indicator of the quality of the refinement.
Key Structural Features
C-N bond length~1.48 ÅThe distance between the carbon and nitrogen atoms of the amine group.
N-H···Cl hydrogen bond distances~3.1-3.3 ÅThe distances indicative of hydrogen bonding interactions that stabilize the crystal packing.

Mechanistic Investigations of 5 Methyl 2 Hexylamine Hydrochloride Interactions in Defined Research Systems Excluding Clinical Outcomes

Molecular Recognition and Binding Kinetics in In Vitro Assays

Ligand-Receptor Interaction Profiling in Recombinant Systems

The interaction of 5-Methyl-2-hexylamine, also known as 1,3-dimethylamylamine (DMAA), with specific protein targets has been investigated in recombinant systems to elucidate its mechanism of action at the molecular level. A key focus of this research has been its effect on monoamine transporters, which are crucial for regulating neurotransmitter levels in the central nervous system.

Studies utilizing human embryonic kidney (HEK) cells expressing the human dopamine (B1211576) transporter (DAT) have demonstrated that DMAA acts as a competitive inhibitor of dopamine uptake. anabolicminds.com This indicates that DMAA directly competes with dopamine for binding to the transporter protein. Further investigation through docking analysis and molecular dynamics simulations has provided insights into the specific binding site. These computational models suggest that DMAA binds to the S1 substrate-binding site of the dopamine transporter. anabolicminds.com The interaction with this site is proposed to induce a conformational change in the transporter, shifting it from an outward-facing open state to an outward-facing closed state, a mechanism that is similar to the action of known substrates like amphetamine. anabolicminds.com

The binding affinity of DMAA to the S1 site of the dopamine transporter has been calculated using in silico methods. AutoDock Vina, a molecular docking program, estimated the binding affinity to be -4.3 ± 0.5 kcal/mol. nih.gov For comparison, the same study calculated the binding affinities of d-amphetamine and dopamine to be -5.5 ± 0.3 kcal/mol and -5.8 ± 0.3 kcal/mol, respectively, suggesting that DMAA has a lower affinity for the dopamine transporter than these other compounds. nih.gov

While the interaction with the dopamine transporter has been a primary area of investigation, some studies have also explored DMAA's effects on other monoamine transporters. It has been reported that DMAA inhibits the norepinephrine (B1679862) transporter to a greater extent than the dopamine transporter, while having no significant effect on the serotonin (B10506) transporter (SERT). nih.gov Additionally, research has indicated no effect of DMAA on the trace amine-associated receptor 1 (TAAR1). nih.gov

It is important to note that while the interaction with the dopamine transporter has been characterized, comprehensive ligand-receptor interaction profiling across a broader range of recombinant receptor systems for 5-Methyl-2-hexylamine hydrochloride is not extensively documented in the currently available scientific literature.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., CYP inhibition, 5-α-reductase inhibition)

The inhibitory effects of 5-Methyl-2-hexylamine (DMAA) on various enzymes, particularly those involved in drug metabolism, have been a subject of scientific inquiry. These studies are crucial for understanding the potential for interactions with other substances.

Cytochrome P450 (CYP) Inhibition:

In vitro studies using luminescence assays with human recombinant enzymes have shown that DMAA is a potent inhibitor of Cytochrome P450 2D6 (CYP2D6). nih.gov CYP2D6 is a critical enzyme responsible for the metabolism of a significant portion of clinically used drugs. The inhibitory potential of DMAA against CYP2D6 was found to be relatively strong, with a reported half-maximal inhibitory concentration (IC50) value. nih.gov

In contrast, the inhibitory effect of DMAA on Cytochrome P450 3A4 (CYP3A4) appears to be much weaker. nih.gov While some inhibition of CYP3A4 was observed at high concentrations, it was not as pronounced as the inhibition of CYP2D6. nih.gov

Detailed enzyme kinetic studies to determine specific parameters such as the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not extensively detailed in the available literature. Such studies would provide a more in-depth understanding of the nature of its interaction with CYP enzymes.

5-α-reductase Inhibition:

There is no scientific evidence to suggest that this compound inhibits the enzyme 5-α-reductase. It is crucial to address a point of potential confusion in the scientific literature where the acronym "DMAA" has been used to refer to two distinct chemical entities. One is 1,3-dimethylamylamine, the subject of this article. The other is 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one, a steroidal compound that is a potent inhibitor of 5-α-reductase. anabolicminds.comnih.govnih.gov The studies demonstrating 5-α-reductase inhibition are associated with the steroidal compound and not with this compound. anabolicminds.comnih.govnih.gov Therefore, any claims of 5-α-reductase inhibition by the non-steroidal this compound are unsubstantiated by the available scientific data.

Cellular Permeability and Intracellular Dynamics in Cultured Cell Lines

Passive Diffusion and Transporter-Mediated Uptake Mechanisms

The Caco-2 cell model is a widely accepted in vitro tool for predicting the intestinal absorption of compounds. csic.esnih.gov These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium. csic.esnih.gov Permeability studies in this model can differentiate between paracellular transport (movement between cells) and transcellular transport (movement through cells), the latter of which can be passive or involve transporters. csic.es

Subcellular Localization and Target Engagement Studies

Investigations into the subcellular distribution of 5-Methyl-2-hexylamine (DMAA) have primarily focused on its interaction with the dopamine transporter (DAT) at the plasma membrane. Studies in heterologous expression systems have shown that DMAA not only binds to DAT but also stimulates its endocytosis, a process where the transporter is internalized into the cell. anabolicminds.com This suggests that after initial binding to its target on the cell surface, DMAA can influence the trafficking and localization of the transporter protein itself.

The stimulation of DAT endocytosis by DMAA was found to be sensitive to cocaine and dependent on protein kinase A, mirroring the effects observed with amphetamine. anabolicminds.com This indicates that DMAA engages with cellular signaling pathways that regulate the dynamic expression of the dopamine transporter at the cell surface.

However, comprehensive studies detailing the broader subcellular localization of this compound within various organelles, such as mitochondria, the endoplasmic reticulum, or the nucleus, are not currently available in the scientific literature. Techniques such as subcellular fractionation followed by analytical methods would be required to determine the distribution of the compound within different cellular compartments.

In Silico Predictive Modeling of Biological Interactions

Computational methods, or in silico modeling, have been employed to predict and understand the biological interactions of 5-Methyl-2-hexylamine (DMAA) at a molecular level. These approaches provide valuable insights that can complement experimental data.

One notable application of in silico modeling for DMAA has been the use of molecular docking to investigate its interaction with the dopamine transporter (DAT). nih.gov Using the AutoDock Vina software, researchers have modeled the binding of DMAA to the S1 substrate-binding site of DAT. nih.gov These simulations not only predicted the binding pose of the molecule within the transporter but also allowed for the calculation of its binding affinity, which was estimated to be -4.3 ± 0.5 kcal/mol. nih.gov Furthermore, molecular dynamics simulations have been used to support the finding that DMAA binding induces a conformational change in the transporter, similar to that caused by known substrates. anabolicminds.com

In silico tools are also broadly used for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. While specific in silico ADME predictions for this compound are not detailed in the reviewed literature, such methods could theoretically be applied to estimate its physicochemical properties and potential for interactions with a wider range of biological targets. These computational predictions can help in prioritizing future experimental studies and in building a more comprehensive understanding of the compound's biological activity.

Molecular Docking and Scoring for Potential Target Identification

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for a given compound by evaluating the binding affinity through scoring functions. researchgate.net

The process for this compound would involve several key steps:

Preparation of Ligand and Receptor: The three-dimensional structure of this compound is generated and optimized for its stereochemistry and charge distribution. Simultaneously, a library of potential protein targets is prepared by obtaining their 3D crystal structures from databases like the Protein Data Bank (PDB). nih.gov This preparation involves removing water molecules, adding polar hydrogens, and assigning atomic charges. nih.gov

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the target protein. mdpi.comnih.gov The algorithm then explores a vast conformational space, systematically evaluating different binding poses of the ligand within the receptor's active site. researchgate.net

Scoring and Analysis: Each generated pose is assigned a score, typically representing the binding free energy (in kcal/mol), which predicts the affinity of the ligand for the target. researchgate.net Lower binding energy scores generally indicate a more stable and favorable interaction. The resulting ligand-protein complexes are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket. nih.gov

Table 1: Illustrative Molecular Docking Output for this compound This table presents hypothetical data for illustrative purposes.

Target Protein IDBinding Site ResiduesPredicted Binding Energy (kcal/mol)Number of Hydrogen Bonds
Target ATYR-88, ASN-102, VAL-115-7.22
Target BPHE-250, LEU-301, TRP-304-6.80
Target CASP-129, SER-130, LYS-210-5.93

Molecular Dynamics Simulations to Elucidate Binding Conformations and Stability

Following the identification of potential targets through molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-receptor complex over time. frontiersin.org Unlike the static snapshot provided by docking, MD simulations provide insights into the conformational changes and the persistence of key interactions. mdpi.com

An MD simulation for a this compound-protein complex would proceed as follows:

System Setup: The docked complex is placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for all atoms, typically over a timescale of nanoseconds to microseconds. mdpi.comnih.gov This process tracks the positions and velocities of every atom in the system.

Analysis: The simulation results are analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates if the system has reached equilibrium and if the ligand remains stably bound in the binding pocket. mdpi.com The analysis also confirms the stability of interactions, like hydrogen bonds, observed during docking.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines common settings for an MD simulation study.

ParameterValue/DescriptionPurpose
Simulation Time100 - 1000 nsTo observe the dynamic stability of the complex over a meaningful period. mdpi.comfrontiersin.org
Force Fielde.g., AMBER, CHARMMA set of parameters to calculate the potential energy of the system's atoms.
IntegratorLeapfrog integratorAn algorithm to solve the equations of motion. nih.gov
Temperature310 K (37 °C)To simulate human body temperature.
Pressure1 barTo simulate atmospheric pressure.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are in silico methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for optimizing chemical structures to enhance a desired activity.

For this compound, a QSAR study would involve creating a dataset of structurally similar aliphatic amines with known activities against a specific biological target. The goal is to build a model that can predict the activity of other related compounds based solely on their structural features. nih.gov

Computational Descriptors and Feature Selection for Activity Prediction

The first step in QSAR modeling is to translate chemical structures into numerical values known as molecular descriptors. mdpi.com These descriptors quantify various physicochemical and topological properties of a molecule.

Descriptor Calculation: Using software like Modred, hundreds or thousands of 2D and 3D descriptors can be calculated for each molecule in the dataset. mdpi.com These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Feature Selection: Since using all calculated descriptors can lead to overfitting, feature selection techniques are employed to identify the most relevant descriptors that correlate with biological activity. mdpi.com Methods like Binary Ant Colony Optimization (BACO) or statistical approaches can be used to select a small, effective subset of descriptors. mdpi.com For instance, descriptors like n5ARing (number of 5-membered aromatic rings) or nBridgehead (number of bridgehead atoms) have been identified as important for predicting molecular effects in some studies. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassExample DescriptorDescription
PhysicochemicalSlogPLogarithm of the octanol/water partition coefficient, indicating lipophilicity.
TopologicalTPSA (Topological Polar Surface Area)Sum of surfaces of polar atoms; relates to membrane permeability.
ConstitutionalnRotB (Number of Rotatable Bonds)A measure of molecular flexibility.
ElectronicDipole MomentA measure of the overall polarity of the molecule.

Machine Learning Algorithms for SAR Model Development

Once the relevant descriptors are selected, machine learning algorithms are used to build the predictive QSAR model. d-nb.info These algorithms learn the relationship between the descriptors (input) and the biological activity (output) from a training set of compounds.

Commonly used algorithms include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. frontiersin.orgresearchgate.net It is known to perform well on diverse and even imbalanced datasets. researchgate.net

Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate data points into different classes (e.g., active vs. inactive). mdpi.com

k-Nearest Neighbors (kNN): A method that classifies a compound based on the properties of its closest neighbors in the descriptor space. d-nb.info

The resulting model's predictive power is then validated using an external test set of compounds that were not used during model training. nih.gov A reliable model can then be used to predict the activity of novel compounds, including other derivatives of 5-Methyl-2-hexylamine.

Applications of 5 Methyl 2 Hexylamine Hydrochloride As a Research Tool and Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

5-Methyl-2-hexylamine hydrochloride serves as a valuable building block in the field of organic synthesis. Its primary amine functionality allows it to participate in a variety of chemical reactions, such as alkylation and acylation, to form more complex molecules and derivatives.

While chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or precursors to ligands for catalysts, detailed research findings specifically documenting this compound in this role are not prominent in the reviewed scientific literature. The synthesis of complex chiral molecules frequently employs other auxiliaries, such as pseudoephenamine or (S)-α-methylbenzylamine, to achieve high diastereoselectivity.

A significant application of this compound is its role as an intermediate in the synthesis of heterocyclic compounds. It is specifically identified as an aliphatic amine used in the preparation of pyridines and other cyclic nitrogen-based molecules. These resulting structures are foundational for developing compounds with potential applications in pharmaceuticals, such as calcium channel inhibitors, and in the agrochemical sector as antiparasitics. The synthesis of substituted pyridines, like 2-amino-5-methylpyridine, is a critical step in manufacturing herbicides and other agrochemicals.

Analytical Standards and Reference Materials in Chemical Research

This compound is commercially available from various chemical suppliers, where it is sold with specified purity levels, such as 95% or ≥98.0%. This availability and characterization make it suitable for use as an analytical standard or reference material in chemical research. Laboratories can use it to calibrate analytical instruments, as a starting material for synthesizing other compounds in a controlled manner, or as a reference standard in comparative studies.

Materials Science Applications (e.g., as a monomer in polymer synthesis, surfactant component)

The compound has been noted for its potential applications in materials science. However, specific examples or detailed studies describing its use as a monomer in polymerization reactions or as a component in surfactant formulations are not extensively detailed in the available research.

Biochemical Probe Development and Enzyme Studies

Information regarding the application of this compound in the development of biochemical probes or for conducting enzyme studies is not available in the reviewed scientific literature.

Future Research Horizons and Emerging Paradigms for 5 Methyl 2 Hexylamine Hydrochloride Studies

Development of Novel Sustainable Synthetic Routes and Methodologies

The traditional synthesis of aliphatic amines often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 5-Methyl-2-hexylamine hydrochloride and its analogs will prioritize sustainable and efficient methodologies. Key areas of development include:

Biocatalysis: Employing enzymes such as transaminases or engineered variants can offer highly selective and environmentally benign routes to chiral amines. This approach allows for synthesis under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing the environmental footprint.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. For the synthesis of this compound, flow chemistry can enable rapid optimization of reaction conditions and facilitate a more streamlined, automated production process.

Catalytic C-H Amination: Recent breakthroughs in metal-catalyzed reactions that directly convert C-H bonds to C-N bonds represent a paradigm shift in amine synthesis. incatt.nl This strategy could offer a more atom-economical pathway to this compound and its derivatives, bypassing the need for pre-functionalized starting materials. incatt.nl

Table 1: Comparison of Potential Synthetic Routes for Aliphatic Amines

Methodology Advantages Challenges Relevance to this compound
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. Enzyme stability and cost, substrate scope limitations. Potential for producing specific stereoisomers for targeted biological studies.
Flow Chemistry Enhanced safety and control, scalability, rapid optimization. Initial setup cost, potential for clogging with solid byproducts. Ideal for efficient and reproducible large-scale production for further research.
C-H Amination High atom economy, use of simple starting materials. Catalyst cost and sensitivity, regioselectivity control. A novel route to create a library of structural analogs by functionalizing different positions on the alkyl chain.

Advanced Spectroscopic Characterization of Interactions in Complex In Vitro Matrices

Understanding how a small molecule like this compound interacts with biological macromolecules within a complex cellular environment is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques are poised to provide unprecedented insights:

Ligand-Observed NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are powerful for studying weak and transient interactions between small molecules and large proteins. youtube.comresearchgate.net These methods can identify the binding epitope of this compound, revealing which parts of the molecule are in direct contact with a target protein, even in complex mixtures like cell lysates. researchgate.net

Fluorescence Spectroscopy: By monitoring changes in the intrinsic fluorescence of proteins (from tryptophan and tyrosine residues) upon ligand binding, researchers can determine binding affinities and kinetics. researchgate.net This method is highly sensitive and can be adapted for high-throughput screening to identify protein targets. nih.gov

Raman Spectroscopy: This technique can provide detailed information about conformational changes in proteins upon ligand binding. nih.govresearchgate.net It can be particularly useful for studying interactions in highly concentrated solutions, mimicking crowded intracellular environments. nih.govresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Studying Molecular Interactions

Technique Information Gained Sample Requirements Potential Application for this compound
Ligand-Observed NMR Binding epitope, affinity (KD), kinetics. vernalis.com Requires relatively high concentrations of protein and ligand. Mapping the interaction surface with a putative receptor protein.
Fluorescence Spectroscopy Binding affinity, stoichiometry, conformational changes. researchgate.net Lower concentration requirements, can be used in high-throughput. Screening a panel of proteins to identify potential binding partners.
Raman Spectroscopy Protein secondary structure changes, solvent interactions. nih.govresearchgate.net Can be used in complex, high-concentration solutions. nih.gov Assessing the impact of binding on protein conformation in a simulated cellular matrix.

Expansion of In Vitro Biological Profiling for Novel Research Targets and Pathways

While the primary biological activities of this compound may be known, its full spectrum of effects at the cellular level is likely unexplored. Future research will involve broad, unbiased screening to uncover novel biological targets and pathways.

High-Content Screening (HCS): This automated microscopy-based approach allows for the simultaneous measurement of multiple cellular parameters (e.g., protein localization, cell morphology, organelle health) in response to compound treatment. HCS can provide a detailed "fingerprint" of the cellular effects of this compound, hinting at its mechanism of action.

Chemoproteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to "fish out" protein targets that directly bind to a derivatized version of this compound from a complex protein mixture.

Phenotypic Screening: Instead of starting with a known target, phenotypic screening focuses on identifying molecules that produce a desired change in cell behavior or phenotype. mdpi.com This approach can uncover unexpected therapeutic applications for this compound and its analogs by revealing their effects in disease-relevant cell models. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Derivatives and Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and study of small molecules. mdpi.comacs.org For this compound, these computational tools can accelerate the discovery of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of a series of analogs with their biological activity. acs.org This allows for the in silico design of new derivatives of this compound with potentially enhanced potency or selectivity.

Predictive Metabolism and Toxicity: AI models can be trained on large datasets to predict the metabolic fate and potential toxicity of new chemical entities. mdpi.com This can help prioritize which analogs of this compound to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties, such as high affinity for a specific target and good predicted safety profiles. This could lead to the discovery of novel analogs that are structurally distinct from this compound but retain or enhance its desired biological effects. Recent studies have shown the power of machine learning in mapping the relationships between amine chemistry and biological performance. chemrxiv.orgacs.orgumn.edu

Synergistic Research Across Disciplines: Bridging Synthetic Chemistry with Biophysics and Structural Biology

The most profound insights will emerge from the convergence of multiple scientific disciplines. A synergistic approach that combines synthetic chemistry, biophysics, and structural biology will be essential for a comprehensive understanding of this compound and its biological role. nih.gov

Structure-Based Design: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of this compound bound to its protein target. vernalis.com This atomic-level information can guide synthetic chemists in designing new analogs that fit more perfectly into the binding site, leading to improved affinity and selectivity.

Fragment-Based Discovery: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to screen small molecular fragments to identify those that bind to a target of interest. youtube.comvernalis.com Synthetic chemistry can then be used to "grow" or link these fragments into more potent lead compounds, a strategy that could be applied to build novel molecules with a this compound scaffold.

Probing Biological Function with Synthetic Analogs: By systematically modifying the structure of this compound and evaluating the effects of these changes on biological activity using biophysical and cellular assays, researchers can build a detailed structure-activity relationship (SAR). researchgate.net This iterative process of synthesis and testing is fundamental to modern chemical biology and drug discovery. nih.gov The interplay between these fields fosters a deeper understanding of how small molecules function and how they can be optimized for specific research purposes. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-2-hexylamine hydrochloride, and how do reaction conditions influence yield and purity?

Synthesis typically involves the reaction of 5-methyl-2-hexylamine with hydrochloric acid under controlled conditions. Key parameters include:

  • Temperature : Maintained at 0–5°C during acid addition to prevent side reactions.
  • Solvent : Aqueous or ethanol-based systems are common; ethanol enhances solubility of the free base.
  • Stoichiometry : Excess HCl ensures complete protonation.
    Post-reaction, crystallization in cold ethanol or diethyl ether improves purity .
    Critical Consideration : Impurities like unreacted amine or residual solvents require characterization via HPLC (e.g., Kromasil C18 column, 207 nm UV detection) .

Q. How can researchers verify the structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm methyl and hexyl chain positions.
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z for [M+H]+^+: ~164.2).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • First Aid : For skin contact, rinse with water; for eye exposure, flush for 15 minutes. Seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve scalability while maintaining enantiomeric purity?

  • Catalytic Asymmetric Amination : Explore chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry .
  • Process Monitoring : Use in-line FTIR to track reaction progress and minimize byproducts.
  • Scale-Up Challenges : Adjust cooling rates during crystallization to prevent amorphous solid formation .

Q. What analytical strategies resolve discrepancies in bioactivity data across studies?

Common issues include:

  • Solvent Effects : Bioactivity may vary in DMSO vs. aqueous buffers due to aggregation. Validate solubility via dynamic light scattering.
  • Impurity Interference : Trace amines can act as false positives. Use LC-MS to correlate purity with activity .
    Case Study : A 2025 study found 95% purity (vs. 99%) reduced receptor binding affinity by 40%, highlighting purity thresholds for reproducibility .

Q. How do structural modifications of this compound impact its physicochemical properties?

  • Methyl Group Position : Moving the methyl from C5 to C3 increases logP (lipophilicity) by 0.5 units, altering membrane permeability.
  • Hexyl Chain Length : Shortening to pentyl reduces melting point from 120°C to 98°C, affecting stability .

Methodological Challenges and Solutions

Q. What techniques are suitable for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KdK_d) to receptors like GPCRs.
  • Molecular Dynamics Simulations : Predict binding modes using force fields (e.g., AMBER) .
    Example : A 2024 study combined SPR (Kd=2.3μMK_d = 2.3 \, \mu M) and simulations to identify a hydrophobic binding pocket critical for activity .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

  • Standardized Synthesis : Fix parameters (e.g., HCl concentration ±0.1 M, crystallization time ±1 hr).
  • QC Protocols : Implement NMR and HPLC checks for each batch .

Key Research Gaps

  • Long-Term Stability : Limited data on degradation products under accelerated storage conditions (40°C/75% RH).
  • Metabolic Pathways : No published studies on hepatic CYP450-mediated metabolism.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Methyl-2-hexylamine hydrochloride
Reactant of Route 2
5-Methyl-2-hexylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.